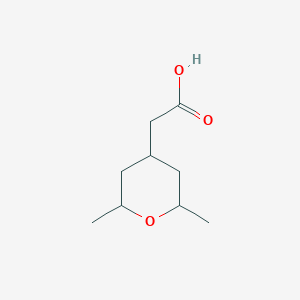

(2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid” is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 .

Molecular Structure Analysis

The compound contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 six-membered ring . It also includes 1 carboxylic acid (aliphatic) and 1 hydroxyl group .Applications De Recherche Scientifique

Synthesis and Derivative Applications

- Diastereoselective Synthesis : A method for the diastereoselective synthesis of 2,6-syn-disubstituted tetrahydropyrans, specifically applied to the synthesis of a component of the African civet cat's glandular marking secretion, has been developed using furanyl-ether chiral centers (O’Brien, Cahill, & Evans, 2009).

- Palladium-Catalysed Synthesis : A novel synthesis of 2,6-cis-tetrahydropyranyl acetic acids through palladium(II)-catalysed intramolecular hydroxycarbonylation of hexenols has been achieved, contributing to the total synthesis of natural products like civet cat compound and diospongin A (Karlubíková, Babjak, & Gracza, 2011).

Bioassay and Chemical Transformations

- Bioassay Screening : Dimeric bis[dicarboxylatotetraorganodistannoxanes] were synthesized and their fungicide, insecticide, miticide activities, and cytotoxicities for Hela cells were evaluated (Wen et al., 2005).

- Chemical Transformations : Various transformations of (2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)acetonitrile, a related compound, have been studied, including reduction, reaction with furfural, and hydrolysis to form different secondary amines and amides (Arutyunyan et al., 2018).

Natural Product Synthesis

- Synthesis of Natural Products : The methodology for synthesizing tetrahydropyranylacetic acid derivatives has been applied to create natural products, such as a minor constituent of civet cat glandular secretion (Ragoussis & Theodorou, 1993).

- Crystal Structure Analysis : The synthesis and crystal structure analysis of a complex tetrahydro-pyran-4-yl-ester compound has been conducted, providing insights into the stability of sugar moieties in such structures (Wei et al., 2006).

Computational Chemistry and Spectroscopy

- NMR Chemical Shift Investigation : The 1H NMR chemical shifts of organic dyes including derivatives of 2H-pyran were computed and compared with experimental data, enhancing the understanding of molecular structure and properties (Park, Won, Lee, & Kim, 2011).

Propriétés

IUPAC Name |

2-(2,6-dimethyloxan-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6-3-8(5-9(10)11)4-7(2)12-6/h6-8H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTNOWDCQOFYEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.